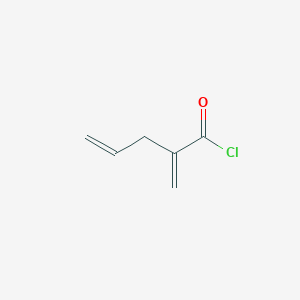

2-Methylidenepent-4-enoylchloride

描述

属性

分子式 |

C6H7ClO |

|---|---|

分子量 |

130.57 g/mol |

IUPAC 名称 |

2-methylidenepent-4-enoyl chloride |

InChI |

InChI=1S/C6H7ClO/c1-3-4-5(2)6(7)8/h3H,1-2,4H2 |

InChI 键 |

UVRHPNIGNDZDBO-UHFFFAOYSA-N |

规范 SMILES |

C=CCC(=C)C(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2-methylidenepent-4-enoyl chloride can be synthesized through the chlorination of 2-methylidenepent-4-enoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .

Industrial Production Methods

Industrial production of 2-methylidenepent-4-enoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial process .

化学反应分析

Types of Reactions

2-methylidenepent-4-enoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Addition Reactions: The double bonds in the molecule can participate in addition reactions with electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and other electrophiles are used. These reactions may require catalysts or specific conditions to proceed efficiently.

Polymerization: Catalysts such as transition metal complexes or radical initiators are used to facilitate the polymerization process.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution reactions with alcohols and amines, respectively.

Halogenated Compounds: Resulting from addition reactions with halogens.

Polymers: Produced through polymerization reactions, exhibiting unique mechanical and chemical properties.

科学研究应用

2-methylidenepent-4-enoyl chloride has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Polymer Chemistry: Employed in the production of polymers with specific properties for use in materials science.

Medicinal Chemistry: Investigated for its potential in the synthesis of pharmaceutical intermediates and active compounds.

Biological Studies: Utilized in the modification of biomolecules for research purposes.

作用机制

The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The double bonds in the molecule also participate in addition reactions, further expanding its reactivity profile .

相似化合物的比较

2-Methoxyethoxymethyl Chloride (MEM Chloride)

- Formula : C₄H₉ClO₂

- CAS : 3970-21-6

- Structure : Contains a methoxyethoxymethyl group attached to a chloride.

- Reactivity: Primarily used as a protecting group for alcohols in organic synthesis. Unlike 2-Methylidenepent-4-enoylchloride, it lacks conjugated unsaturation, reducing its electrophilicity .

2-Aminopent-4-enoic Acid Hydrochloride

- Formula: C₅H₁₀ClNO₂

- CAS : 144073-09-6

- Structure: Features a pent-4-enoic acid backbone with an amine group and hydrochloride salt.

- Reactivity: Likely participates in peptide synthesis or as a chiral building block. Its lack of an acyl chloride group limits direct comparison to 2-Methylidenepent-4-enoylchloride .

General Comparison of Functional Groups

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 2-Methylidenepent-4-enoylchloride | α,β-unsaturated acyl chloride | Electrophilic addition, nucleophilic substitution |

| MEM Chloride | Ether, chloride | Protecting group reactions |

| 2-Aminopent-4-enoic Acid HCl | Amine, carboxylic acid (as HCl salt) | Zwitterionic interactions, peptide bonds |

3. Key gaps include:

- Physicochemical Data : Melting/boiling points, solubility, and stability.

- Synthetic Routes: No methods for preparation or purification.

- Toxicological Profiles : Safety data specific to this compound are absent.

4. Recommendations for Further Research

To enable a rigorous comparison, consult:

Primary Literature : Peer-reviewed journals (e.g., Journal of Organic Chemistry) for synthesis and reactivity studies.

Patents : Industrial applications of α,β-unsaturated acyl chlorides.

Safety Databases : OSHA or ECHA registrations for hazard classifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。